

# Application Notes and Protocols for 4-Methyl-2H-triazine-3,5-dione

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## Compound of Interest

Compound Name: 4-Methyl-2H-[1,2,4]triazine-3,5-dione

Cat. No.: B168045

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## Introduction

4-Methyl-2H-triazine-3,5-dione, also known as 4-Methyl-6-azauracil, is a heterocyclic compound belonging to the 1,2,4-triazine class. Its structural similarity to the pyrimidine base uracil suggests its potential as an antimetabolite, with possible applications in anticancer and antimicrobial research. Furthermore, derivatives of this scaffold have shown high affinity for neurological targets, indicating its relevance in neuroscience and drug development for central nervous system disorders. These notes provide an overview of the synthesis, potential applications, and detailed experimental protocols for the investigation of 4-Methyl-2H-triazine-3,5-dione.

## Chemical Properties

Property	Value	Reference
Molecular Formula	C <sub>4</sub> H <sub>5</sub> N <sub>3</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	127.10 g/mol	<a href="#">[1]</a>
CAS Number	1627-30-1	<a href="#">[1]</a>
Synonyms	4-Methyl-6-azauracil, 4-methyl-1,2,4-triazine-3,5(2H,4H)-dione	<a href="#">[1]</a>

## Potential Applications and Biological Significance

The 1,2,4-triazine scaffold is a core component in various pharmacologically active molecules with a broad spectrum of activities, including antiviral, antibacterial, and antitumor effects.[2][3]

**Neurological Disorders:** A significant application of the 4-methyl-1,2,4-triazine-3,5-dione scaffold is in the development of ligands for the serotonin 1A (5-HT1A) receptor. A derivative, [<sup>18</sup>F]FECUMI-101, which incorporates the 4-methyl-1,2,4-triazine-3,5-dione core, has been synthesized and evaluated as a high-affinity partial agonist for the 5-HT1A receptor, making it a promising candidate for positron emission tomography (PET) imaging in neuroscience research.[3]

**Anticancer and Antimicrobial Activity:** The parent compound, 6-azauracil (1,2,4-triazine-3,5(2H,4H)-dione), is known to act as an antimetabolite by inhibiting enzymes involved in pyrimidine and purine biosynthesis.[4] This disruption of nucleotide pools can subsequently inhibit transcription and cell growth. The 4-methyl derivative may exhibit a similar mechanism of action, warranting investigation as a potential anticancer or antimicrobial agent. The addition of a methyl group can influence the compound's metabolic stability and interaction with biological targets.[5]

## Experimental Protocols

### Protocol 1: Synthesis of 4-Methyl-2H-triazine-3,5-dione via Methylation of 6-Azauracil

This protocol describes a potential method for the synthesis of 4-Methyl-2H-triazine-3,5-dione, adapted from general alkylation procedures for related triazine compounds. The synthesis of the precursor, 6-azauracil, is also outlined.

#### Part A: Synthesis of 6-Azauracil (1,2,4-Triazine-3,5(2H,4H)-dione)

This synthesis is based on the reaction of semicarbazide with glyoxylic acid.

##### Materials:

- Semicarbazide hydrochloride

- Glyoxylic acid monohydrate
- Sodium hydroxide
- Hydrochloric acid
- Ethanol
- Water

**Procedure:**

- Prepare a solution of semicarbazide from semicarbazide hydrochloride by neutralizing with an equimolar amount of sodium hydroxide in water.
- In a separate flask, dissolve glyoxylic acid monohydrate in water.
- Slowly add the semicarbazide solution to the glyoxylic acid solution with stirring at room temperature.
- Heat the reaction mixture to reflux for 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
- Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
- Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
- Recrystallize the crude product from hot water to obtain pure 6-azauracil.
- Dry the product under vacuum. Characterize by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

**Part B: Methylation of 6-Azauracil**

This procedure is adapted from alkylation methods for similar triazine structures.[\[6\]](#)[\[7\]](#)

#### Materials:

- 6-Azauracil (from Part A)
- Methyl iodide
- Potassium carbonate ( $K_2CO_3$ )
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Hexane
- Brine solution

#### Procedure:

- Dissolve 6-azauracil in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Add anhydrous potassium carbonate to the solution (approximately 1.5 equivalents).
- Add methyl iodide (approximately 1.2 equivalents) dropwise to the suspension at room temperature.
- Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.
- Monitor the reaction by TLC for the disappearance of the starting material.
- After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine solution.

- Dry the organic layer over anhydrous sodium sulfate and filter.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
- Collect the fractions containing the desired product and evaporate the solvent to yield pure 4-Methyl-2H-triazine-3,5-dione.
- Characterize the final product by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry to confirm its structure.

### Experimental Workflow for Synthesis



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Caption: Workflow for the two-part synthesis of 4-Methyl-2H-triazine-3,5-dione.

## Protocol 2: In Vitro Biological Evaluation - Anticancer Activity Screening

This protocol outlines a general method for screening the cytotoxic effects of 4-Methyl-2H-triazine-3,5-dione against various cancer cell lines.

### Materials:

- Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

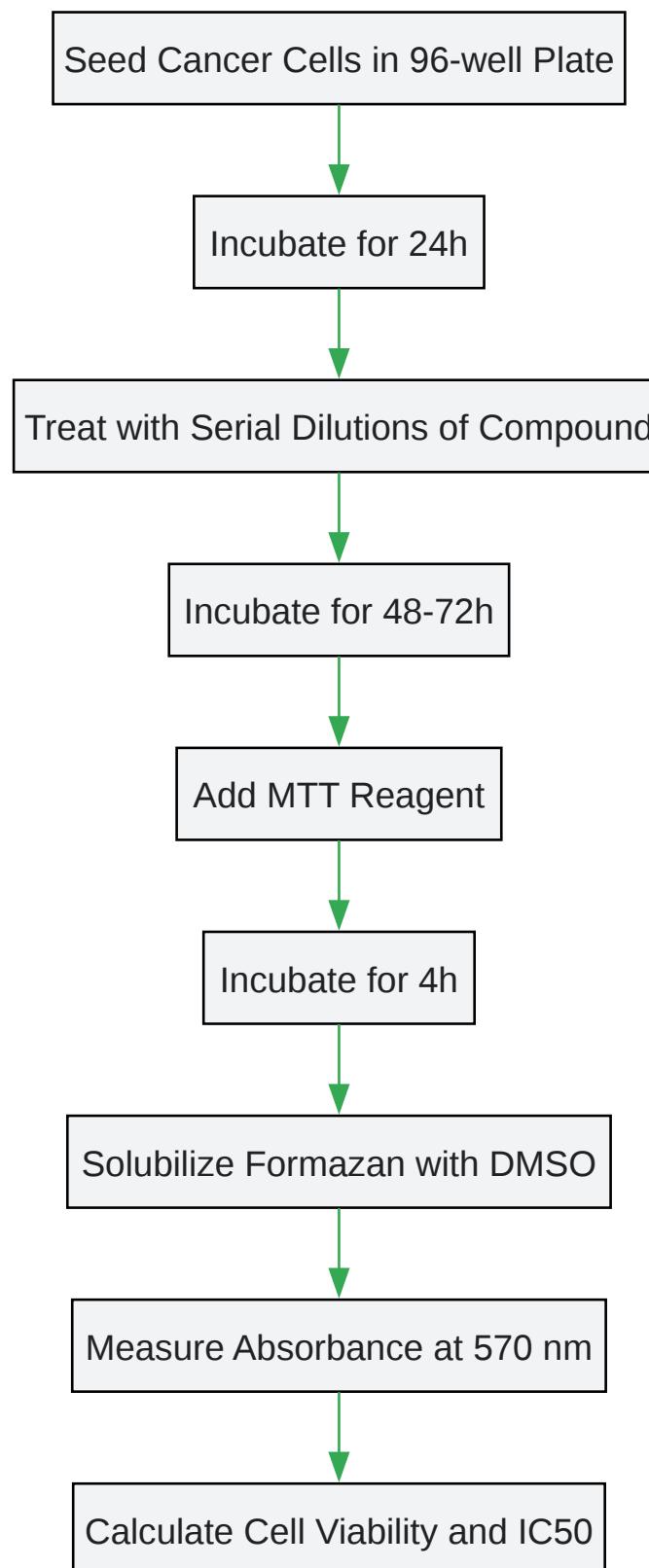
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
- 4-Methyl-2H-triazine-3,5-dione (dissolved in DMSO to prepare a stock solution)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well microplates
- Phosphate-buffered saline (PBS)
- Microplate reader

**Procedure:**

- Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub> to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the 4-Methyl-2H-triazine-3,5-dione stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1  $\mu$ M to 100  $\mu$ M).
- Remove the medium from the wells and add 100  $\mu$ L of the medium containing the different concentrations of the test compound. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
- Incubate the plates for 48-72 hours at 37°C and 5% CO<sub>2</sub>.
- MTT Assay: After the incubation period, add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
- Carefully remove the medium containing MTT and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the  $IC_{50}$  value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

### Workflow for Anticancer Screening

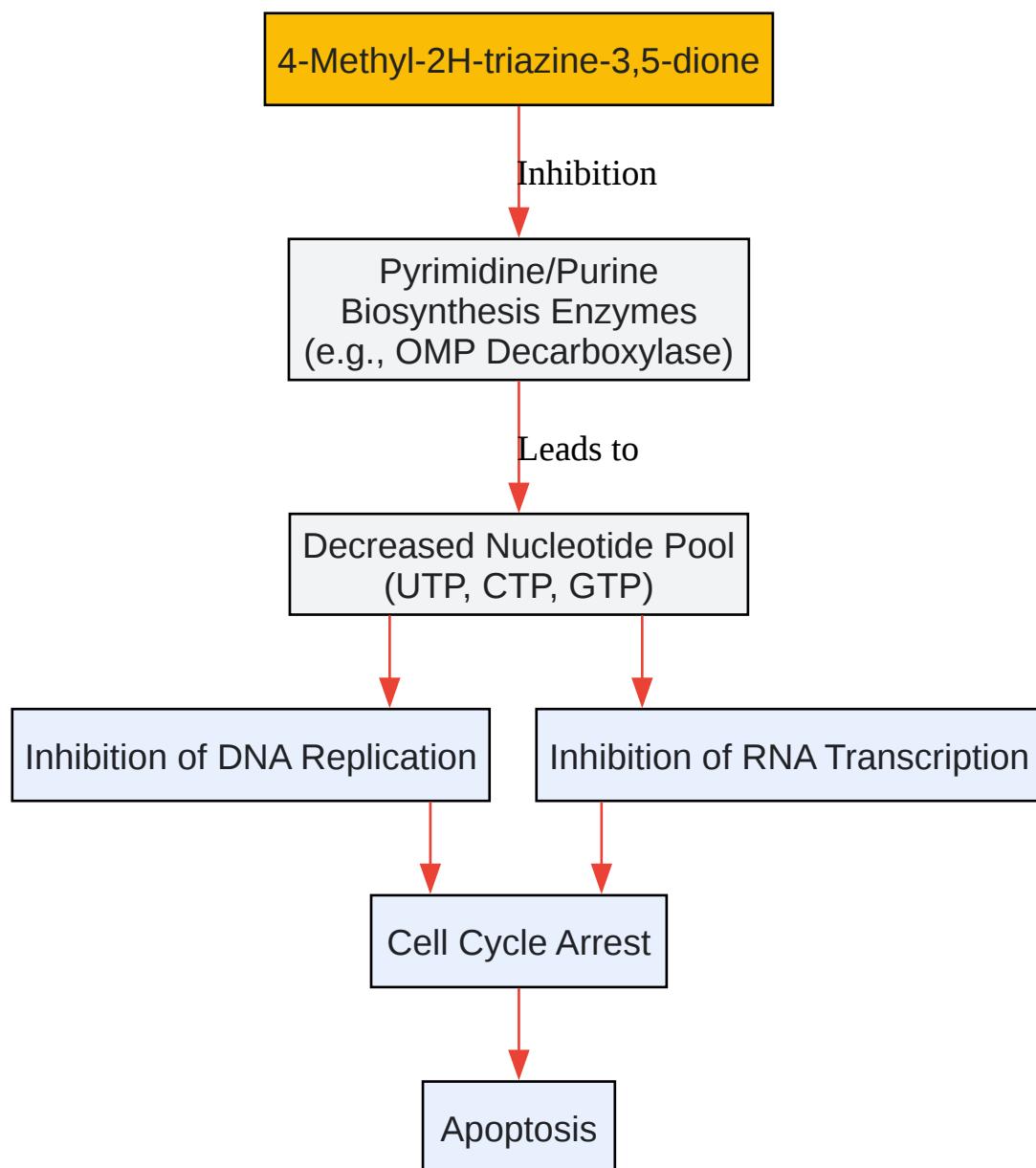
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Caption: Step-by-step workflow for the in vitro anticancer activity screening using the MTT assay.

## Potential Signaling Pathway Involvement

Given the structural similarity to 6-azauracil, 4-Methyl-2H-triazine-3,5-dione may act as an antimetabolite, interfering with nucleotide biosynthesis pathways. This can lead to the depletion of essential precursors for DNA and RNA synthesis, ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cells.

### Hypothesized Mechanism of Action



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